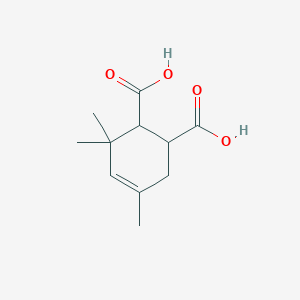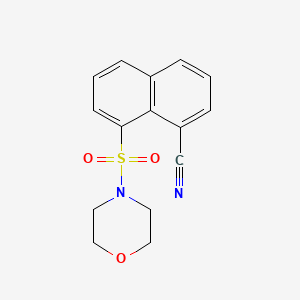![molecular formula C25H32N2O5S B11086160 4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yl)benzamide](/img/structure/B11086160.png)
4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE is a complex organic compound with the molecular formula C25H32N2O5S. It is known for its unique structural features, which include a spiro[1,3-benzodioxole-2,1’-cyclohexane] moiety and a dipropylamino sulfonyl group.
Preparation Methods
The synthesis of 4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE involves multiple steps, starting with the preparation of the spiro[1,3-benzodioxole-2,1’-cyclohexane] core. This core is typically synthesized through a cyclization reaction involving appropriate precursors. The dipropylamino sulfonyl group is then introduced via sulfonylation reactions using reagents such as dipropylamine and sulfonyl chlorides under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE involves its interaction with specific molecular targets. The dipropylamino sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. This inhibition can occur through the binding of the compound to the active site of the enzyme, blocking substrate access and thus preventing the enzyme from catalyzing its reaction . The spiro[1,3-benzodioxole-2,1’-cyclohexane] moiety may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE can be compared with other similar compounds, such as:
4-[(DIPROPYLAMINO)SULFONYL]BENZOIC ACID: This compound shares the dipropylamino sulfonyl group but lacks the spiro[1,3-benzodioxole-2,1’-cyclohexane] moiety, making it less complex.
4-[(DIPROPYLAMINO)SULFONYL]BENZOYL CHLORIDE: Similar in structure but with a benzoyl chloride group instead of the spiro moiety, leading to different reactivity and applications.
The uniqueness of 4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H32N2O5S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-(dipropylsulfamoyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide |
InChI |
InChI=1S/C25H32N2O5S/c1-3-16-27(17-4-2)33(29,30)21-11-8-19(9-12-21)24(28)26-20-10-13-22-23(18-20)32-25(31-22)14-6-5-7-15-25/h8-13,18H,3-7,14-17H2,1-2H3,(H,26,28) |
InChI Key |
BTNUNHDEXMEABP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4(O3)CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-[4-(diethylamino)phenyl]-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B11086083.png)
![2-(piperidin-1-yl)-4-[(2R)-2-(pyridin-3-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine](/img/structure/B11086084.png)
![7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11086090.png)
![9-Trifluoromethyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11086107.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11086114.png)
![N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11086120.png)
![3,4-dimethyl-N-[(1Z)-3-oxo-3-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11086124.png)
![2-{1-(4-chlorophenyl)-5-oxo-2-thioxo-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11086125.png)

![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11086172.png)

![4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11086180.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11086183.png)
![2-[(5-{[(4-fluorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11086191.png)
